1-Isocyanato-3-(propan-2-yl)benzene

Description

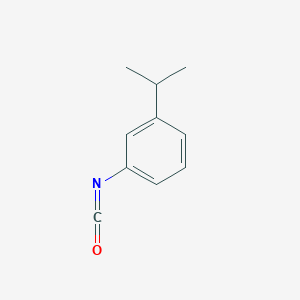

Structure

3D Structure

Properties

IUPAC Name |

1-isocyanato-3-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-8(2)9-4-3-5-10(6-9)11-7-12/h3-6,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLLJZFRQMSRRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20566052 | |

| Record name | 1-Isocyanato-3-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55304-09-1 | |

| Record name | 1-Isocyanato-3-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Computational Chemistry Approaches to 1 Isocyanato 3 Propan 2 Yl Benzene

Monomer for Polyurethane Synthesis

The primary application of 1-Isocyanato-3-(propan-2-yl)benzene is as a monomer for the synthesis of polyurethanes (PUs). dan-iso.dkpatsnap.com Polyurethanes are a highly versatile class of polymers with a wide range of applications. patsnap.com

In the production of polyurethane foams, di-isocyanates are reacted with polyols in the presence of a blowing agent. patsnap.com The reaction of the isocyanate with water, which generates carbon dioxide, is often used to create the foam structure. ulprospector.com While large-scale foam production is dominated by commodity isocyanates like MDI and TDI, specialty isocyanates such as this compound can be used to produce foams with specific properties, such as controlled reactivity or modified mechanical performance due to the isopropyl group. patsnap.com

The CASE market segment relies on high-performance polyurethanes. This compound can be used to formulate:

Coatings : Providing durability, abrasion resistance, and chemical resistance for applications like automotive finishes and protective coatings. ulprospector.com

Adhesives and Sealants : Offering strong bonding to a variety of substrates.

Elastomers : Creating materials with rubber-like elasticity and toughness, suitable for various mechanical components.

The choice of an aromatic isocyanate like this one generally imparts rigidity and thermal stability to the final product. nih.gov

Specialty Polymer Formulations

The unique structure of this compound allows for its use in specialty polymer formulations. The isopropyl group can modify the physical properties of the resulting polymer, for example, by increasing its solubility in certain solvents or altering its glass transition temperature. This makes it a valuable component for creating custom polymers with precisely defined characteristics for niche applications in electronics, aerospace, and other advanced technology sectors. patsnap.com

Applications of 1 Isocyanato 3 Propan 2 Yl Benzene in Advanced Materials Science

Development of High-Performance Polymers

1-Isocyanato-3-(propan-2-yl)benzene is utilized in the synthesis of high-performance polymers where specific properties are paramount. The aromatic nature of the benzene (B151609) ring contributes to thermal stability and mechanical strength, while the isopropyl group can enhance solubility and modify the polymer's morphology. nih.gov These polymers are sought after in industries requiring materials that can withstand harsh conditions.

Use in Composite Materials

This isocyanate can be used as a matrix resin or as a coupling agent in the production of composite materials. In a polymer matrix composite, it would be a precursor to the polyurethane matrix that binds reinforcing fibers (like glass or carbon fibers) together. Its reactivity allows for strong adhesion to the reinforcement, leading to composites with excellent strength-to-weight ratios.

Future Research Directions and Emerging Trends in 1 Isocyanato 3 Propan 2 Yl Benzene Chemistry

Integration of Green Chemistry Principles in Synthetic Methodologies

The chemical industry is undergoing a significant shift towards more sustainable practices, and the synthesis of isocyanates, including 1-Isocyanato-3-(propan-2-yl)benzene, is a key area of focus. A major driver of this change is the need to move away from hazardous reagents like phosgene, which has been a cornerstone of isocyanate production for decades. digitellinc.comresearchgate.net

Phosgene-Free Synthesis Routes: Research is actively exploring alternative, greener pathways to produce aromatic isocyanates. One promising approach is the direct reductive carbonylation of nitroaromatics, which, although mechanistically complex, offers a phosgene-free alternative. digitellinc.com Another avenue is the Curtius Rearrangement, a thermal or photochemical process that converts carboxylic azides into isocyanates, presenting a safer synthetic route. libretexts.org The development of new synthetic methods using principles of green chemistry is a crucial step toward reducing the environmental impact and creating more sustainable materials. researchgate.net

Energy Efficiency and Waste Reduction: Beyond eliminating toxic reagents, green chemistry principles also emphasize the importance of energy-efficient processes and waste minimization. patsnap.com The adoption of continuous flow processes and microreactor technology allows for better control over reaction parameters, leading to higher yields and reduced waste generation. patsnap.com

High-Throughput Screening and Combinatorial Approaches for Derivative Discovery

The discovery of new materials with tailored properties is being accelerated by the adoption of high-throughput screening (HTS) and combinatorial chemistry. numberanalytics.comuconn.edu These techniques allow for the rapid synthesis and evaluation of large libraries of compounds, significantly speeding up the research and development process. nih.gov

For this compound, HTS can be employed to screen a multitude of derivatives for specific applications. By systematically modifying the structure and reacting it with a diverse set of co-reactants, vast libraries of new polyurethanes, polyureas, and other polymers can be generated and tested for desired properties such as thermal stability, mechanical strength, and responsiveness to stimuli. nih.gov

Isocyanide-based multicomponent reactions (MCRs) are particularly well-suited for combinatorial chemistry, offering a high degree of structural variation and enabling the synthesis of diverse compound libraries from simple starting materials. nih.gov This approach can be leveraged to create a wide array of novel materials derived from this compound for various applications.

Exploration of Bio-based and Renewable Feedstocks for Isocyanate Production

The reliance on fossil fuels for chemical production is a major environmental concern, driving the search for renewable alternatives. rsc.orgpatsnap.com The production of isocyanates from bio-based feedstocks is a key area of research aimed at improving the sustainability of polyurethane products. rsc.orgrsc.org

Sources of Bio-based Feedstocks: A variety of renewable resources are being investigated as potential starting materials for bio-based isocyanates. These include:

Vegetable oils: Castor oil, soybean oil, and palm oil are being explored as precursors. metatechinsights.com

Lignin: This complex polymer, found in plant cell walls, is a promising aromatic feedstock. metatechinsights.combiorizon.eumdpi.com

Carbohydrates and Starch: Sugars and starches from sources like corn and potatoes can be converted into chemical building blocks for isocyanates. metatechinsights.combiorizon.eu

The goal is to develop "drop-in" replacements for petroleum-based isocyanates or to create novel bio-based isocyanates with unique and beneficial properties. biorizon.eu While challenges in terms of cost and production scale remain, the trend towards bio-based isocyanates is clear, with a growing market for these more sustainable alternatives. rsc.orgmetatechinsights.com

Interdisciplinary Research with Data Science and Artificial Intelligence for Reaction Prediction

Predictive Modeling: Machine learning algorithms can be trained on large datasets of experimental reaction data to predict the major products of chemical reactions with a high degree of accuracy. nih.govresearchgate.net This can save significant time and resources in the laboratory by prioritizing promising synthetic routes. The accuracy of these models is highly dependent on the quality and diversity of the training data. cas.org

Development of Smart and Responsive Materials utilizing this compound Scaffolds

"Smart" or "responsive" materials that can change their properties in response to external stimuli are a major focus of modern materials science. patsnap.compatsnap.come3s-conferences.org The versatile chemistry of isocyanates makes them ideal building blocks for such materials. patsnap.comrsc.org

By incorporating this compound into polymer structures, it is possible to create materials that respond to changes in temperature, light, pH, or other environmental cues. The reversible nature of the urethane (B1682113) bond at elevated temperatures can be exploited to create self-healing and recyclable polyurethanes. rsc.org

The development of isocyanate-based shape-memory polymers and self-healing materials is a particularly promising area of research. patsnap.com These advanced materials have potential applications in a wide range of fields, from aerospace and automotive to biomedical devices. patsnap.come3s-conferences.org The integration of isocyanate chemistry with other advanced materials like graphene and carbon nanotubes is also opening up new possibilities for high-performance composites. patsnap.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.